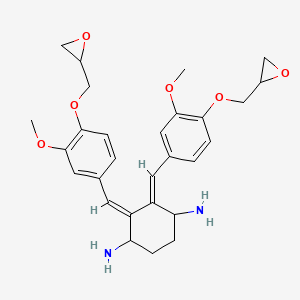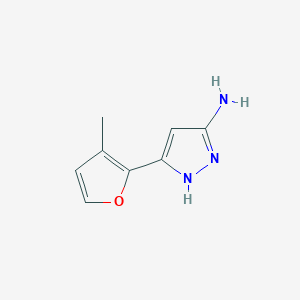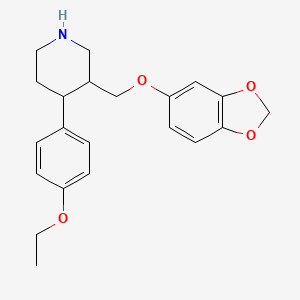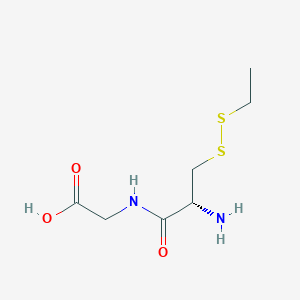
3-(Ethyldisulfanyl)-L-alanylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[3-(ethyldithio)-L-alanyl]- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[3-(ethyldithio)-L-alanyl]- typically involves the protection of amino and carboxyl groups, followed by the introduction of the ethyldithio group. One common method includes the use of N-(tert-butoxycarbonyl)-L-alanine as a starting material. The ethyldithio group is introduced via a nucleophilic substitution reaction using ethyl disulfide under basic conditions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of Glycine, N-[3-(ethyldithio)-L-alanyl]- may involve large-scale synthesis using automated peptide synthesizers
化学反応の分析
Types of Reactions
Glycine, N-[3-(ethyldithio)-L-alanyl]- can undergo various chemical reactions, including:
Oxidation: The ethyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The ethyldithio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Glycine, N-[3-(ethyldithio)-L-alanyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of Glycine, N-[3-(ethyldithio)-L-alanyl]- involves its interaction with various molecular targets and pathways. The ethyldithio group can modulate the reactivity and binding affinity of the compound, influencing its biological activity. For example, it may interact with thiol-containing enzymes or proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
Glycine: The simplest amino acid, lacking the ethyldithio group.
L-Alanine: Another amino acid, structurally similar but without the ethyldithio modification.
Cysteine: Contains a thiol group, similar in reactivity to the ethyldithio group.
Uniqueness
Glycine, N-[3-(ethyldithio)-L-alanyl]- is unique due to the presence of the ethyldithio group, which imparts distinct chemical reactivity and potential biological activity. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications.
特性
CAS番号 |
63695-95-4 |
|---|---|
分子式 |
C7H14N2O3S2 |
分子量 |
238.3 g/mol |
IUPAC名 |
2-[[(2R)-2-amino-3-(ethyldisulfanyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H14N2O3S2/c1-2-13-14-4-5(8)7(12)9-3-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChIキー |
OHGDCZQFOLDGGR-YFKPBYRVSA-N |
異性体SMILES |
CCSSC[C@@H](C(=O)NCC(=O)O)N |
正規SMILES |
CCSSCC(C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





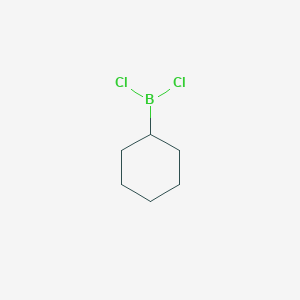
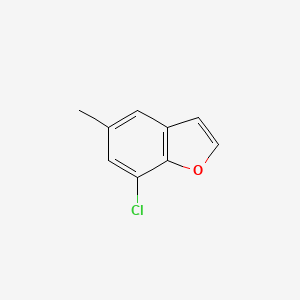

![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)
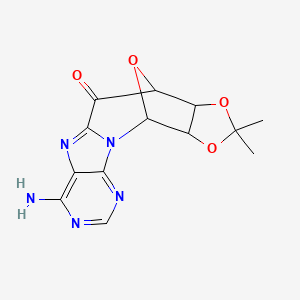
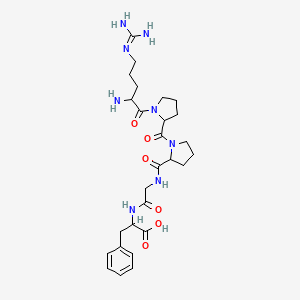
![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)
